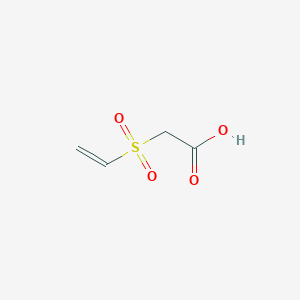

2-(Ethenesulfonyl)acetic acid

Description

Significance of Vinyl Sulfones as Electrophilic Synthons in Organic Chemistry

Vinyl sulfones are recognized as valuable intermediates in organic synthesis. scispace.com Their utility stems from the electron-poor nature of their double bond, a consequence of the strong electron-withdrawing capability of the sulfone group. This characteristic makes them excellent Michael acceptors, readily undergoing conjugate additions with a variety of nucleophiles. scispace.comwikipedia.org

In the realm of retrosynthetic analysis, a concept introduced by E.J. Corey in 1967, molecules are deconstructed into hypothetical fragments called synthons. numberanalytics.comwikipedia.org These synthons can be categorized as either electrophilic (electron-accepting) or nucleophilic (electron-donating). fiveable.mespcmc.ac.in Vinyl sulfones serve as prime examples of electrophilic synthons, reacting predictably with nucleophilic counterparts to form more complex molecules. numberanalytics.comfiveable.me This predictable reactivity is a cornerstone of designing efficient and logical synthetic routes. fiveable.me

Overview of the Ethenesulfonyl Motif in Chemical Synthesis

The ethenesulfonyl group, a key feature of 2-(ethenesulfonyl)acetic acid, is a highly reactive motif that has found broad applications in chemical synthesis. tandfonline.com Its presence in a molecule confers a high degree of electrophilicity, making it a versatile building block for constructing a wide array of organic compounds. tandfonline.comnih.gov The reactivity of the ethenesulfonyl moiety allows for its participation in various chemical transformations, including Michael additions and cycloaddition reactions. scispace.comresearchgate.net

The synthesis of compounds containing the ethenesulfonyl motif, such as ethenesulfonyl fluoride (B91410) (ESF), has been a subject of significant research. thieme-connect.de For instance, copper-promoted conjugate addition of carboxylic acids to ESF provides a direct route to 2-(fluorosulfonyl)ethyl esters. acs.orgresearchgate.net Furthermore, palladium-catalyzed Heck-Matsuda reactions enable the β-arylation of ESF, yielding 2-arylethenesulfonyl fluorides. ccspublishing.org.cnresearchgate.net These synthetic methodologies highlight the versatility of the ethenesulfonyl group in creating diverse molecular architectures.

Structural Relationship to Related Carboxylic Acid Derivatives

This compound belongs to the broad class of carboxylic acids, which are organic compounds characterized by the presence of a carboxyl (-COOH) functional group. libretexts.org The structure of a carboxylic acid consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. libretexts.org

The reactivity and properties of carboxylic acids can be significantly influenced by the nature of the substituent attached to the alpha-carbon (the carbon adjacent to the carboxyl group). In the case of this compound, the presence of the strongly electron-withdrawing ethenesulfonyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted acetic acid. This is due to the inductive effect, where the electronegative sulfonyl group pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion. libretexts.org

Carboxylic acids can be converted into a variety of derivatives, such as esters, amides, and acyl halides, by replacing the -OH group of the carboxyl function. uomustansiriyah.edu.iqualberta.ca this compound can, in principle, undergo these transformations to yield a range of derivatives, each retaining the reactive ethenesulfonyl moiety. For example, reaction with an alcohol under acidic conditions would be expected to form the corresponding ester.

| Compound Name | Structural Feature | Relevance |

|---|---|---|

| Acetic acid | -CH3 group | Parent carboxylic acid, baseline for acidity comparison. |

| 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | -CF2SO2F group | Highly acidic due to multiple electron-withdrawing fluorine atoms. sigmaaldrich.com |

| 2-(N-(Perfluorophenyl)sulfamoyl)acetic acid | -SO2NH(C6F5) group | A sulfonamide derivative of acetic acid. nih.gov |

| Ethyl 2-(chlorosulfonyl)acetate | -SO2Cl group and ethyl ester | A reactive sulfonyl chloride and ester derivative. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c1-2-9(7,8)3-4(5)6/h2H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHZEKKRIHMIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 2 Ethenesulfonyl Acetic Acid and Analogues

Electrophilic Nature and Michael Acceptor Character

The vinylsulfone functionality is characterized by a carbon-carbon double bond activated by the strongly electron-withdrawing sulfonyl group (-SO₂-). This polarization renders the β-carbon atom electron-deficient and, therefore, highly susceptible to nucleophilic attack. This intrinsic electronic property defines vinyl sulfones as potent Michael acceptors.

1,4-Addition Reactions (Michael Additions)

The quintessential reaction of vinyl sulfones is the Michael or 1,4-conjugate addition. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the vinyl group, with subsequent protonation of the resulting α-carbanion to yield the saturated adduct. The general mechanism involves the attack of a Michael donor (nucleophile) on the electron-poor β-carbon of the Michael acceptor (the vinyl sulfone). wikipedia.orgchemistrysteps.com

Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (B91410)

A notable example that illustrates the Michael acceptor character of vinyl sulfone systems is the copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF). This reaction provides a direct route to novel aliphatic sulfonyl fluorides. acs.org In a typical procedure, a carboxylic acid is reacted with ESF in the presence of a copper(II) oxide (CuO) promoter. acs.org The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope, accommodating a variety of substituted aromatic and aliphatic carboxylic acids. acs.org

A plausible mechanism involves the initial coordination of the carboxylic acid to the copper oxide, which then facilitates the oxa-Michael addition to ESF. acs.org This protocol has been successfully applied to the modification of known drugs like Ibuprofen and Aspirin, highlighting its utility in medicinal chemistry. acs.org

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Benzoic acid | 2-(Fluorosulfonyl)ethyl benzoate (B1203000) | 95 |

| 4-Nitrobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-nitrobenzoate | 85 |

| 3-Nitrobenzoic acid | 2-(Fluorosulfonyl)ethyl 3-nitrobenzoate | 40 |

| 4-Bromobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-bromobenzoate | 80 |

| 4-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | 65 |

| 4-Iodobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-iodobenzoate | 38 |

| 4-Methoxybenzoic acid | 2-(Fluorosulfonyl)ethyl 4-methoxybenzoate | 86 |

| 4-Methylbenzoic acid | 2-(Fluorosulfonyl)ethyl 4-methylbenzoate | 55 |

Enantioselective Michael Additions (e.g., with Dialkyl Malonates)

The development of asymmetric Michael additions is a significant area of research, enabling the synthesis of chiral molecules. While specific studies on 2-(ethenesulfonyl)acetic acid are not available, research on analogous β-arylethenesulfonyl fluorides demonstrates the feasibility of such transformations. The enantioselective Michael-type addition of dialkyl malonates to these substrates has been achieved using a tertiary amino-thiourea organocatalyst.

These reactions often require high pressure (e.g., 9 kbar) to proceed at reasonable rates, as β-arylsubstituted vinyl sulfonyl fluorides are significantly less electrophilic than unsubstituted ethenesulfonyl fluoride. Despite this, good yields and high enantioselectivities (up to 92% ee) have been reported. The bifunctional catalyst is believed to activate the malonate nucleophile and the sulfonyl fluoride electrophile simultaneously through hydrogen bonding interactions.

| β-Arylethenesulfonyl Fluoride | Dialkyl Malonate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (E)-styrylsulfonyl fluoride | Dimethyl malonate | Tertiary amino-thiourea | 85 | 90 |

| (E)-(4-methylstyryl)sulfonyl fluoride | Dimethyl malonate | Tertiary amino-thiourea | 92 | 88 |

| (E)-(4-chlorostyryl)sulfonyl fluoride | Diethyl malonate | Tertiary amino-thiourea | 78 | 91 |

| (E)-(3-bromostyryl)sulfonyl fluoride | Di-tert-butyl malonate | Tertiary amino-thiourea | 65 | 85 |

Cycloaddition Reactions

The electron-deficient double bond of vinyl sulfones also allows them to participate in cycloaddition reactions, where they act as the 2π-electron component. libretexts.org These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

General Cycloaddition Reactivity of Vinyl Sulfones

Vinyl sulfones are effective dienophiles in Diels-Alder reactions ([4+2] cycloadditions) and dipolarophiles in 1,3-dipolar cycloadditions ([3+2] cycloadditions). The electron-withdrawing sulfonyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene or the 1,3-dipole. This leads to a variety of cyclic adducts, often with high regioselectivity and stereoselectivity. libretexts.org

1,3-Dipolar Cycloadditions of Ethenesulfonyl Fluoride (e.g., with Diazo Compounds)

The reaction of ethenesulfonyl fluoride with diazo compounds exemplifies the participation of vinyl sulfones in 1,3-dipolar cycloadditions. The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like ESF) to form a five-membered ring.

Interestingly, attempts to synthesize fluorosulfonyl-substituted pyrazolines through the reaction of ethenesulfonyl fluoride with dimethyl diazomalonate did not yield the expected five-membered ring. Instead, the reaction led to the formation of a highly substituted cyclobutane (B1203170) derivative. This outcome suggests a more complex reaction pathway, possibly involving the initial formation of a pyrazoline intermediate which then undergoes nitrogen extrusion and subsequent dimerization or rearrangement to form the observed cyclobutane product. This highlights the unique and sometimes unexpected reactivity that can arise in these systems.

Radical Reaction Pathways

The carboxylic acid moiety in this compound provides a handle for radical generation through decarboxylation. These processes are transformative in synthetic chemistry, converting readily available carboxylic acids into carbon-centered radicals. bath.ac.uk Photoinduced or metal-catalyzed methods are commonly employed to initiate these reactions.

A general mechanism for photoinduced, iron-catalyzed decarboxylative sulfonylation involves a single-electron transfer (SET) from the carboxylate to a metal catalyst, such as an Fe(III) complex. chemistryviews.org This oxidation generates a carboxyl radical (RCO₂•), which is unstable and rapidly undergoes decarboxylation to release CO₂ and form an alkyl radical (R•). chemistryviews.orgnih.gov This alkyl radical is then trapped by a sulfur dioxide source, like DABSO (1,4-diazabicyclo[2.2.2]octane·(SO₂)₂), to form a sulfonyl radical intermediate (RSO₂•). A subsequent electron transfer regenerates the catalyst and produces a sulfinate anion (RSO₂⁻), which can be trapped by an electrophile to yield the final sulfone product. chemistryviews.org This pathway highlights a mild, light-mediated method for converting carboxylic acids into valuable sulfones. chemistryviews.org

The key steps in this proposed radical process are outlined below:

Activation : The carboxylic acid forms a complex with the metal catalyst.

Single-Electron Transfer (SET) : Photoexcitation facilitates SET from the carboxylate to the metal center (e.g., Fe(III) to Fe(II)), generating a carboxyl radical.

Decarboxylation : The carboxyl radical spontaneously loses CO₂ to form an alkyl radical.

Sulfonylation : The alkyl radical reacts with a SO₂ surrogate to produce a sulfonyl radical.

Reduction & Trapping : The sulfonyl radical is reduced to a sulfinate anion, which is then trapped by an electrophile to complete the reaction.

The efficiency and outcome of radical transformations are highly dependent on the choice of solvent and catalyst. Solvents can influence the dispersion of catalysts, the solubility of reagents, and the stability of radical intermediates. For instance, in catalyst preparations using activated carbon as a support, switching from water to a mixed solvent system like methanol/water can significantly enhance the dispersion of the active component, reduce particle size, and increase the catalyst's specific surface area. nih.gov This improved catalyst morphology can lead to substantially higher reaction conversions. nih.gov

The catalyst itself is a critical determinant of the reaction pathway. In some radical sulfonylation reactions, reagents can play a dual role, obviating the need for traditional metal catalysts. Sodium dithionite (B78146) (Na₂S₂O₄), for example, can serve as both a convenient source of sulfur dioxide and as an electron donor, initiating the radical process without requiring an additional metal catalyst or reductant. rsc.org In other systems, photocatalysts like iridium complexes (fac-Ir(ppy)₃) are used to generate sulfonyl radicals from sulfonyl chlorides via single-electron transfer upon irradiation with visible light. nih.gov The choice between different catalytic systems, such as organocatalysts, metal complexes, or reagent-initiated pathways, allows for fine-tuning of the reaction conditions to achieve desired reactivity and selectivity in transformations involving vinyl sulfones. rsc.orgnih.gov

A modern and sustainable approach to forming carbon-sulfur bonds involves the use of photochemically excited electron donor-acceptor (EDA) complexes. rsc.orgbohrium.com This method relies on the formation of a non-covalent complex between an electron-rich donor molecule and an electron-deficient acceptor. Upon irradiation with visible light, a single-electron transfer (SET) occurs within the EDA complex, generating reactive radical intermediates under exceptionally mild conditions. rsc.orgbohrium.com

In the context of vinyl sulfone synthesis, an EDA complex can be formed between a sacrificial electron donor, such as sodium iodide, and a sulfonyl source like a thiosulfonate. researchgate.net Visible light irradiation of this complex initiates an SET event, leading to the cleavage of the thiosulfonate and the generation of a sulfonyl radical. This sulfonyl radical can then add to an alkene (such as a precursor to the ethenesulfonyl group) to form the C-S bond, ultimately yielding the vinyl sulfone product. researchgate.net This strategy avoids harsh reaction conditions and provides a radical-based pathway for preparing sulfonylated compounds with high efficiency. researchgate.net

| Donor | Acceptor | Light Source | Key Intermediate | Product Type | Reference |

| Sodium Iodide | Thiosulfonate | Visible Light | Sulfonyl Radical | (E)-Vinyl Sulfone | researchgate.net |

Radical relay mechanisms involve a sequence where a radical center is transferred from one position to another, enabling transformations at sites remote from the point of initial radical generation. Such mechanisms are crucial in the functionalization of complex molecules. A sulfonylation relay has been developed for the reaction between alkyl alkynes/alkenes and electron-deficient alkenes. rsc.org In this process, a reagent like Na₂S₂O₄ acts as a linker, first engaging with one unsaturated partner and then relaying the sulfonyl group to the second, resulting in the selective synthesis of (Z)-vinyl and alkyl sulfones. rsc.org

Another example is seen in radical-mediated thiodesulfonylation reactions of vinyl sulfones. Here, the addition of a thiyl radical (e.g., PhS•) to the vinyl sulfone double bond forms a radical intermediate. nih.gov This intermediate can then undergo β-elimination of a sulfonyl radical, effectively replacing the sulfonyl group with the thiol group. This process can be viewed as an addition-elimination sequence operating through a radical relay. nih.gov Similarly, photocatalytic methods can initiate tandem radical cyclization and functional group migration, where a sulfonyl radical adds to an alkyne to form a vinyl radical, which then undergoes further cyclization and rearrangement, showcasing a sophisticated relay of radical reactivity through a molecule. nih.gov

Other Significant Transformations and Stereochemical Aspects of this compound and Analogues

Vinyl sulfones, including this compound and its analogues, are versatile intermediates in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond for a variety of transformations. This section explores several significant reactions, focusing on the mechanistic details and the stereochemical outcomes that are crucial for their application in targeted synthesis.

Olefin Metathesis Involving Vinyl Sulfones

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and vinyl sulfones are effective partners in these reactions, particularly in cross-metathesis (CM). researchgate.netnih.gov This reaction allows for the synthesis of functionalized α,β-unsaturated sulfones by reacting a terminal olefin with a vinyl sulfone in the presence of a catalyst, typically a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts. acs.org

The cross-metathesis of vinyl sulfones with various terminal olefins generally proceeds with high efficiency and, notably, excellent (E)-stereoselectivity. acs.org The strong preference for the E-isomer is a key advantage of this methodology. For instance, the reaction between functionalized terminal olefins and phenyl vinyl sulfone using a second-generation Grubbs catalyst yields the corresponding cross-metathesis products in good yields with almost exclusive formation of the E-isomer. acs.org This methodology has proven useful in modifying biologically active molecules, such as in the preparation of new derivatives of moxifloxacin and naratriptan. acs.org

The general scheme for the cross-metathesis of a vinyl sulfone can be represented as:

R-CH=CH₂ + R'-SO₂-CH=CH₂ --(Catalyst)--> R-CH=CH-SO₂-R' + H₂C=CH₂

The reaction's success and selectivity depend on the catalyst used. While highly active Schrock molybdenum catalysts have shown incompatibility with vinyl sulfones, second-generation ruthenium catalysts are highly effective. acs.org The utility of this reaction is further highlighted in its application to the synthesis of peptidomimetics, where a vinyl sulfone "warhead" is introduced via olefin cross-metathesis to create irreversible cysteine protease inhibitors. acs.org

| Olefin Partner | Vinyl Sulfone Partner | Catalyst | Product | Yield | E/Z Selectivity | Reference |

|---|---|---|---|---|---|---|

| Allylbenzene | Phenyl vinyl sulfone | Grubbs II | (E)-cinnamyl phenyl sulfone | Good | Excellent E-selectivity | researchgate.net |

| 1-octene | Phenyl vinyl sulfone | Hoveyda-Grubbs II | (E)-1-decen-1-yl phenyl sulfone | Moderate to Good | >99% E | acs.org |

| N-allyl-N-Boc-aniline | Phenyl vinyl sulfone | Hoveyda-Grubbs II | (E)-N-(3-(phenylsulfonyl)allyl)-N-Boc-aniline | High | Excellent E-selectivity | researchgate.net |

Conjugate Reduction Pathways

The electron-deficient nature of the double bond in vinyl sulfones makes them susceptible to conjugate addition, including the addition of hydride, which leads to the reduction of the alkene. nih.gov This transformation is a key step in many synthetic sequences, allowing for the stereocontrolled formation of saturated sulfones.

Catalytic enantioselective reduction of α,β-unsaturated sulfones represents a significant advancement in this area. Various catalytic systems have been developed to achieve high enantioselectivity. These methods often employ a metal catalyst and a chiral ligand to deliver a hydride to one face of the double bond preferentially. This approach provides access to chiral sulfones, which are valuable building blocks in medicinal chemistry and materials science.

The reduction can be viewed as a 1,4-addition of a hydride ion to the conjugated system, followed by protonation. The general mechanism involves the coordination of the vinyl sulfone to the chiral catalyst, which then facilitates the stereoselective transfer of a hydride from a reducing agent (e.g., a silane or borane) to the β-carbon of the vinyl sulfone.

Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. nih.gov This reaction has been successfully applied to vinyl sulfones, providing a reliable route to chiral α,β-dihydroxy sulfones. nih.govnih.govacs.org These products can then be transformed into other valuable chiral building blocks, such as α-hydroxy aldehydes. researchgate.net

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric re-oxidant and a chiral cinchona alkaloid ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol product.

For example, the asymmetric dihydroxylation of an amino-functionalized vinyl sulfone was a key step in a three-step preparation of a 3-hydroxypiperidine building block with 86% enantiomeric excess. nih.govacs.org This intermediate was subsequently used in the total synthesis of the antimalarial alkaloid febrifugine (B1672321) and its analogue, halofuginone. nih.govacs.org The reaction generally proceeds with high levels of enantioselectivity, making it a valuable tool for introducing chirality into molecules containing the sulfone moiety. researchgate.net

| Vinyl Sulfone Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Amino-functionalized vinyl sulfone | Not specified | Enantioenriched diol for 3-hydroxypiperidine synthesis | 86% | nih.govacs.org |

| Generic α,β-unsaturated sulfone | AD-mix-β ((DHQ)₂PHAL) | (R,R)-diol | High | researchgate.net |

| Generic α,β-unsaturated sulfone | AD-mix-α ((DHQD)₂PHAL) | (S,S)-diol | High | researchgate.net |

Regiospecificity and Stereoselectivity in Reactions (e.g., E-isomer selectivity)

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions, while stereoselectivity is the preference for the formation of one stereoisomer over another. quora.comstudy.com In the chemistry of vinyl sulfones, both concepts are critical and the sulfonyl group exerts a strong directing effect.

A prominent feature in the synthesis and reaction of vinyl sulfones is the high propensity for the formation of the E-isomer (trans-isomer). This stereoselectivity is observed in several key reactions:

Horner-Wadsworth-Emmons (HWE) Olefination: This is a common method for synthesizing vinyl sulfones, where a phosphonate-stabilized carbanion reacts with an aldehyde. The reaction overwhelmingly favors the formation of the E-vinyl sulfone.

Cross-Metathesis: As discussed in section 3.4.1, olefin cross-metathesis reactions involving vinyl sulfones almost exclusively yield the E-isomer product. acs.org

Photoredox Vinylation: New coupling protocols using visible light photoredox catalysis to couple vinyl sulfones with α-amino radicals also demonstrate excellent control over olefin geometry, yielding allylic amines with high E:Z ratios (e.g., 94:6 to >98:2). princeton.edu

This inherent preference for the E-configuration is a significant synthetic advantage, as it often obviates the need for separating stereoisomers. The stereochemical outcome can, however, be influenced by substitution patterns. For instance, in the isomerization of certain γ-azido substituted vinyl sulfones, the presence of a methyl substituent at the α-sulfonyl position can switch the selectivity from a Z-selective to an E-selective process. researchgate.net

Regioselectivity is clearly demonstrated in addition reactions. In Michael additions, the nucleophile will exclusively attack the β-carbon of the α,β-unsaturated sulfone system, driven by the electron-withdrawing power of the sulfonyl group. Similarly, in asymmetric aminohydroxylation reactions, the cinchona alkaloid ligands not only control enantioselectivity but also enhance regioselectivity, directing the addition of the amino and hydroxyl groups. scripps.edu

Exploration of Derivatives and Functional Analogues of 2 Ethenesulfonyl Acetic Acid

Derivatives Retaining the Carboxylic Acid Moiety

Modified 2-(Ethenesulfonyl)acetic Acid Structures

Research into derivatives of this compound that retain the carboxylic acid group while undergoing modification at other positions of the molecule is not extensively documented in publicly available literature. The high reactivity of the vinylsulfonyl group often leads to transformations that involve this moiety, making the synthesis of derivatives with a modified backbone challenging while preserving the carboxylic acid.

Functional Analogues with the Ethenesulfonyl Motif

A more extensive area of research involves the synthesis and evaluation of functional analogues of this compound where the carboxylic acid group is replaced by other functionalities. These analogues leverage the reactive nature of the ethenesulfonyl group for various applications.

N-Aryl-2-arylethenesulfonamide Analogues

A significant class of functional analogues are the (E)-N-aryl-2-arylethenesulfonamides. These compounds have been synthesized and evaluated for their biological activities. researchgate.netnih.gov The synthesis of these analogues can be achieved through multiple synthetic routes. mdpi.com One common method involves the condensation of chlorosulfonylacetic acid ethyl ester with various anilines, followed by hydrolysis to the corresponding arylsulfamoylacetic acids. mdpi.com

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the two aromatic rings are critical for the biological activity of these compounds. mdpi.com For instance, in a series of synthesized N-aryl-2-arylethenesulfonamides, the presence of a 3-amino and 4-methoxy substitution on the arylsulfamyl ring, combined with a 2,4,6-trimethoxy substitution on the styryl ring, was found to be optimal for potent cytotoxicity against various cancer cell lines. mdpi.com Any modifications to these key substituents often resulted in a reduction or complete loss of activity. mdpi.com

One of the most potent compounds identified in these studies is (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide. mdpi.com Mechanistic studies have shown that this compound and its analogues disrupt microtubule formation, leading to mitotic arrest. researchgate.net

Table 1: Cytotoxicity of Selected (E)-N-Aryl-2-arylethenesulfonamide Analogues

| Compound ID | Aryl Group (Styryl) | N-Aryl Group (Sulfamyl) | Cytotoxicity (IC50, nM) |

|---|---|---|---|

| 6s | 2,4,6-trimethoxyphenyl | 3-nitro, 4-methoxyphenyl (B3050149) | >1000 |

| 6t | 2,4,6-trimethoxyphenyl | 3-amino, 4-methoxyphenyl | 5-10 |

| 6u | 2,4,6-trimethoxyphenyl | 3-acetylamino, 4-methoxyphenyl | 50-100 |

| 6v | 2,4,6-trimethoxyphenyl | 3-methanesulfonylamino, 4-methoxyphenyl | >1000 |

β-Aryl Ethenesulfonyl Fluorides

β-Aryl ethenesulfonyl fluorides are another important class of functional analogues. These compounds are characterized by the presence of a sulfonyl fluoride (B91410) group instead of a carboxylic acid. The synthesis of these compounds can be challenging under traditional Heck-Mizoroki conditions. rsc.org However, a Heck-Matsuda process has been successfully developed for the β-arylation of ethenesulfonyl fluoride (ESF) using arenediazonium tetrafluoroborates in the presence of a palladium(II) acetate (B1210297) catalyst. rsc.org More recently, an operationally simple, ligand- and additive-free oxidative boron-Heck coupling has been reported for the synthesis of a wide range of β-aryl/heteroaryl ethenesulfonyl fluorides from commercial boronic acids. nih.gov

These β-aryl ethenesulfonyl fluorides act as selectively addressable bis-electrophiles. rsc.org This dual reactivity allows for either the vinyl moiety or the sulfonyl fluoride group to be the exclusive site of nucleophilic attack under specific conditions, making them valuable building blocks in organic synthesis and for applications in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. rsc.org

Sulfonyl Fluorides with Heterocyclic Skeletons

The incorporation of heterocyclic skeletons into sulfonyl fluorides has garnered significant interest due to their wide-ranging applications in drug discovery and chemical biology. researchgate.net Several methods have been developed for the synthesis of these compounds. One approach involves the oxidation of heteroaromatic thiols to the corresponding sulfonyl chlorides, followed by a halogen exchange reaction with a fluoride source like potassium bifluoride (KHF2). organic-chemistry.org Another strategy utilizes the reaction of alkyl, aryl, and heteroaryl Grignard reagents with sulfuryl fluoride (SO2F2). organic-chemistry.org

Electrochemical synthesis has also emerged as a powerful tool for the preparation of heterocyclic sulfonyl fluorides. acs.org This method offers a direct and oxidant-free conversion of thiols and disulfides to the corresponding sulfonyl fluorides using potassium fluoride as an inexpensive fluoride source. nih.gov

Table 2: Synthetic Approaches to Heterocyclic Sulfonyl Fluorides

| Starting Material | Reagents | Method | Reference |

|---|---|---|---|

| Heteroaromatic thiols | aq. NaClO, KHF2 | Oxidation and Halogen Exchange | organic-chemistry.org |

| Heteroaryl Grignard reagents | SO2F2 | Nucleophilic Substitution | organic-chemistry.org |

| Heterocyclic thiols/disulfides | KF, Pyridine (B92270), Electricity | Electrochemical Synthesis | acs.orgnih.gov |

2-(Fluorosulfonyl)ethyl Benzoate (B1203000) Derivatives

2-(Fluorosulfonyl)ethyl benzoate derivatives represent a class of aliphatic sulfonyl fluorides that can be synthesized through the conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF). A copper-promoted direct hydrocarboxylation of ESF using various carboxylic acids as nucleophiles has been developed. nih.govacs.org This method allows for the synthesis of a diverse range of 2-(fluorosulfonyl)ethyl benzoates with broad substrate scope. nih.govacs.org

The reaction is proposed to proceed through an oxa-Michael addition mechanism. nih.gov This protocol has also been successfully applied to the modification of known drugs like Ibuprofen and Aspirin, demonstrating its potential in medicinal chemistry. acs.org

Table 3: Synthesis of 2-(Fluorosulfonyl)ethyl Benzoate Derivatives

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Benzoic acid | 2-(Fluorosulfonyl)ethyl benzoate | 95 |

| 4-Nitrobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-nitrobenzoate | 85 |

| 4-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | 65 |

| 4-Methoxybenzoic acid | 2-(Fluorosulfonyl)ethyl 4-methoxybenzoate | 86 |

| 4-Iodobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-iodobenzoate | 38 |

Ethenesulfonamide (B1200577) Derivatives

Ethenesulfonamide derivatives are a class of organic compounds characterized by the presence of a vinyl group attached to a sulfonamide functional group. These compounds are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and versatile reactivity. The electronic properties of the ethenesulfonyl group, being a strong electron-withdrawing group, render the double bond susceptible to nucleophilic attack, a characteristic that is central to its chemical behavior.

The synthesis of ethenesulfonamide derivatives can be achieved through various synthetic routes. A common method involves the reaction of ethenesulfonyl chloride with primary or secondary amines. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. Another approach is the dehydrochlorination of 2-chloroethanesulfonyl chlorides, which can be accomplished using a non-nucleophilic base. Furthermore, N-substituted ethenesulfonamides can be prepared through methods such as the alkylation or arylation of the parent ethenesulfonamide. For instance, copper-catalyzed N-arylation of sulfonamides with aryl boronic acids represents a modern approach to synthesizing N-aryl derivatives.

The reactivity of ethenesulfonamide derivatives is largely dictated by the electrophilic nature of the β-carbon of the vinyl group. This makes them excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org Thiols, amines, and carbanions are common nucleophiles that add to the double bond, leading to the formation of various functionalized ethanesulfonamides. This reactivity is crucial in their biological mechanism of action, as they can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, in enzyme active sites.

In addition to Michael additions, ethenesulfonamides can participate in cycloaddition reactions. wikipedia.org For example, they can act as dienophiles in Diels-Alder reactions with conjugated dienes to form six-membered cyclic sulfonamides. The stereochemistry of these reactions is often highly controlled, making them valuable in the synthesis of complex cyclic structures. The [3+2] cycloaddition with azides or nitrile oxides provides a route to five-membered heterocyclic sulfonamides.

Below is a data table summarizing various synthesized ethenesulfonamide derivatives and their reported applications or synthetic utility.

Table 1: Examples of Ethenesulfonamide Derivatives and Their Significance

| Derivative Name | Structure | Synthetic Method Highlight | Reported Application/Utility |

| N-phenylethenesulfonamide | C=CS(=O)(=O)Nc1ccccc1 | Reaction of ethenesulfonyl chloride with aniline. | Intermediate in organic synthesis. |

| N,N-diethylethenesulfonamide | C=CS(=O)(=O)N(CC)CC | Reaction of ethenesulfonyl chloride with diethylamine. | Building block for more complex molecules. |

| N-(pyridin-2-yl)ethenesulfonamide | C=CS(=O)(=O)Nc1ncccc1 | Palladium-catalyzed cross-coupling of ethenesulfonamide with 2-bromopyridine. | Precursor for potential bioactive compounds. |

| N-tert-butylethenesulfonamide | C=CS(=O)(=O)NC(C)(C)C | Reaction of ethenesulfonyl chloride with tert-butylamine. | Used in the synthesis of polymers and materials. |

Ethenesulfonyl Halides (e.g., Fluorides, Chlorides)

Ethenesulfonyl halides, particularly ethenesulfonyl fluoride (ESF) and ethenesulfonyl chloride (ESC), are highly reactive and versatile reagents in organic synthesis. They serve as precursors for the introduction of the ethenesulfonyl moiety into various organic molecules. The reactivity of these compounds is dominated by the presence of both a reactive sulfonyl halide group and an electrophilic double bond.

Ethenesulfonyl chloride is a key intermediate in the synthesis of many ethenesulfonamide and ethenesulfonate (B8298466) derivatives. It is typically synthesized by the dehydrochlorination of 2-chloroethanesulfonyl chloride using a mild, non-nucleophilic base like triethylamine. The reaction of ethenesulfonyl chloride with nucleophiles can occur at either the sulfur atom of the sulfonyl chloride or at the β-carbon of the vinyl group. With amines and alcohols, the reaction at the sulfonyl group predominates, leading to the formation of sulfonamides and sulfonates, respectively. cdnsciencepub.com However, under certain conditions, it can also act as a Michael acceptor.

Ethenesulfonyl fluoride has gained significant attention with the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions. The fluoride analogue is generally more stable and less prone to hydrolysis than the chloride. Its synthesis often involves the fluorination of ethenesulfonyl chloride or related precursors. ESF is a potent Michael acceptor and participates in a variety of conjugate addition reactions. For example, it reacts efficiently with thiols, amines, and even carboxylic acids under specific catalytic conditions to form the corresponding adducts. acs.org

The vinyl group in ethenesulfonyl halides also allows them to participate in various addition and cycloaddition reactions. For instance, they can undergo electrophilic addition reactions with halogens or hydrogen halides. Furthermore, as dienophiles, they can react with dienes in Diels-Alder reactions to afford cyclic sulfonyl halides, which are valuable synthetic intermediates.

The following table provides a comparison of the properties and reactivity of ethenesulfonyl fluoride and ethenesulfonyl chloride.

Table 2: Comparison of Ethenesulfonyl Fluoride and Ethenesulfonyl Chloride

| Property/Reaction | Ethenesulfonyl Fluoride (ESF) | Ethenesulfonyl Chloride (ESC) |

| Chemical Formula | C₂H₃FO₂S | C₂H₃ClO₂S |

| Molecular Weight | 110.11 g/mol | 126.56 g/mol nih.gov |

| Stability | More stable, less susceptible to hydrolysis. | Less stable, more readily hydrolyzed. |

| Primary Reactivity | Potent Michael acceptor in SuFEx chemistry. | Primarily reacts at the sulfonyl chloride group with nucleophiles. cdnsciencepub.com |

| Reaction with Amines | Forms sulfonamides via Michael addition followed by elimination or direct substitution. | Readily forms sulfonamides by nucleophilic substitution at the sulfonyl group. |

| Reaction with Alcohols | Can form sulfonates under specific conditions. | Forms sulfonates in the presence of a base. cdnsciencepub.com |

Strategic Applications of 2 Ethenesulfonyl Acetic Acid and Its Structural Motifs in Organic Synthesis

Versatile Building Blocks for Complex Molecular Architectures

Vinyl sulfones are recognized as pivotal building blocks in organic synthesis due to their dual functionality. nih.govresearchgate.net They can act as precursors to a variety of other functional groups and are instrumental in forming carbon-carbon and carbon-heteroatom bonds. This versatility allows for their incorporation into intricate molecular frameworks. nih.gov

A notable application is in the synthesis of natural products and their analogues. For instance, an amino-functionalized vinyl sulfone serves as a key intermediate in the stereoselective synthesis of the antimalarial alkaloid febrifugine (B1672321) and its antiangiogenic analogue, halofuginone. nih.gov The synthesis utilizes an asymmetric dihydroxylation of the vinyl sulfone to create a chiral 3-hydroxypiperidine, which is a core component of the target molecules. nih.gov This highlights the role of the vinyl sulfone group in introducing chirality and providing a scaffold for further elaboration into complex, biologically active compounds.

The reactivity of the vinyl sulfone group also allows for its use in creating diverse molecular structures. Its ability to undergo conjugate additions and cycloadditions makes it a valuable tool for synthetic chemists aiming to build complex molecular architectures from simpler starting materials. researchgate.netuiowa.edu

Role in Carbon-Carbon Bond Formation

The electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond in vinyl sulfones, making the β-carbon highly electrophilic. This intrinsic reactivity is central to its significant role in carbon-carbon bond formation, a fundamental process in organic synthesis.

Vinyl sulfones are excellent substrates for conjugate addition reactions (Michael additions) with a wide range of carbon nucleophiles. acs.orgnih.gov This reaction is a powerful method for forming C-C bonds and has been developed into a highly enantioselective catalytic process. acs.orgnih.gov For example, the conjugate addition of α-cyanoacetates to vinyl sulfones, promoted by cinchona alkaloid-derived organocatalysts, proceeds with excellent yield and enantioselectivity. nih.gov This method provides an efficient route to constructing all-carbon quaternary stereocenters, which are important structural motifs in many complex molecules. acs.orgnih.gov

The synthetic utility of these adducts is further demonstrated by their conversion into other valuable compounds, such as α,α-disubstituted amino acids, which are significant in medicinal chemistry. acs.org The reliability and stereocontrol achievable in these reactions underscore the importance of vinyl sulfones in the assembly of highly functionalized and stereochemically complex targets.

The vinyl sulfone moiety can participate in cycloaddition reactions to form cyclic systems. While [4+2] cycloadditions (Diels-Alder reactions) are common, the formation of smaller rings like cyclobutanes and cyclopropanes is also a significant application.

For instance, the reaction of ethenesulfonyl fluoride (B91410), a compound closely related to 2-(ethenesulfonyl)acetic acid, with dimethyl diazomalonate does not yield the expected pyrazoline from a [3+2] cycloaddition. Instead, it undergoes a reaction that results in the formation of a cyclobutane (B1203170) derivative. This demonstrates the potential for vinyl sulfone-type structures to participate in ring-forming reactions leading to four-membered rings.

Furthermore, the general reactivity of vinyl sulfones as Michael acceptors allows for their use in tandem reactions that can lead to cyclopropane (B1198618) formation. A common strategy involves the conjugate addition of a nucleophile that also contains a leaving group, followed by an intramolecular cyclization. While specific examples starting directly from this compound are not extensively documented, the principle is well-established for various vinyl sulfones.

The synthesis of nitrogen-containing heterocycles, such as pyridines and their fused derivatives, can be achieved using intermediates derived from vinyl sulfones. Although direct cycloaddition of the vinyl sulfone itself is not the typical route, its role as a Michael acceptor is key.

In multi-component reactions, a vinyl sulfone can react with an amine and another component to build up a linear precursor that subsequently cyclizes to form a pyridine (B92270) ring. The vinyl sulfone effectively acts as a three-carbon synthon in these strategies. For the synthesis of more complex structures like pyrido[3,2-c]coumarins, a similar logic applies where a coumarin-based starting material is functionalized with a side chain that can undergo a cyclization reaction. If this side chain is constructed using a vinyl sulfone intermediate, it provides a pathway to these fused heterocyclic systems.

Dihydroaurones are a class of bicyclic compounds with a benzofuranone core. Their synthesis can be envisioned through an intramolecular cyclization of a precursor molecule. A plausible, though not widely documented, synthetic route could involve the conjugate addition of a phenolate, bearing a carbonyl group at the ortho position, to a vinyl sulfone. The resulting adduct could then undergo an intramolecular aldol-type condensation or a related cyclization to form the five-membered ring of the dihydroaurone scaffold. The sulfonyl group in such an intermediate would act as an activating group and could be removed in a subsequent step.

The preparation of β-acylamino ketones can be achieved through a multi-step process involving a vinyl sulfone intermediate. A recent photocatalytic method has been developed for the selective synthesis of (E)-β-aminovinyl sulfones from allenamides and sodium sulfinates. nih.gov These β-aminovinyl sulfones are valuable precursors. While this provides the amino functionality, subsequent modifications would be needed to arrive at a β-acylamino ketone.

A more direct conceptual approach involves the conjugate addition of an amine to a vinyl sulfone. The resulting β-amino sulfone can then be N-acylated. To convert this into a β-acylamino ketone, the sulfonyl group would need to be replaced by a carbonyl group. This transformation, while synthetically challenging, is a potential route where the vinyl sulfone serves as a key building block for establishing the core structure.

Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its efficiency, reliability, and the stability of the resulting linkages. acs.orgnih.gov Central to SuFEx chemistry is the unique reactivity of the sulfonyl fluoride (-SO₂F) group, which is exceptionally stable yet readily undergoes nucleophilic substitution at the sulfur(VI) center under specific conditions. sigmaaldrich.com Ethenesulfonyl fluoride (ESF), a key structural component related to this compound, is a prominent reagent in this field. sigmaaldrich.comalfa-chemistry.com ESF acts as a potent Michael acceptor, allowing for the facile introduction of the -SO₂F functional group into a wide range of molecules. sigmaaldrich.com This two-carbon linker with a reactive sulfonyl fluoride hub is instrumental in connecting molecular fragments, a core principle of click chemistry. nih.govalfa-chemistry.com The resulting sulfonyl fluoride-containing molecules serve as versatile intermediates for further transformations. acs.orgnih.gov

The sulfonyl fluoride intermediates generated from reactions involving the ethenesulfonyl fluoride motif are pivotal for synthesizing a variety of important sulfur-containing compounds. acs.orgnih.gov These transformations, which fall under the SuFEx umbrella, provide access to sultones, sulfonamides, and sulfonates.

Sultones: These cyclic esters of hydroxysulfonic acids are valuable heterocyclic compounds in organic synthesis. acs.org Intramolecular SuFEx reactions of appropriately functionalized sulfonyl fluorides, often derived from ESF, can yield sultones. For instance, intermediates generated from the reaction of ESF with alcohols can undergo cyclization to form various sultone structures. acs.orgnih.gov

Sulfonamides: The sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. ekb.egresearchgate.net The synthesis of sulfonamides can be achieved through the reaction of sulfonyl fluorides with primary or secondary amines. mdpi.comucl.ac.uk Intermediates derived from ESF provide a direct pathway to novel sulfonamides by reacting the sulfonyl fluoride hub with a diverse range of amine nucleophiles. acs.orgnih.gov

Sulfonates: Sulfonate esters are synthesized by reacting sulfonyl fluorides with alcohols. researchgate.net This reaction provides a stable covalent linkage and is a key transformation in SuFEx chemistry. ESF-derived intermediates can be readily converted to sulfonates, expanding the molecular diversity achievable through this methodology. acs.orgnih.gov A copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride has also been developed to construct aliphatic sulfonyl fluorides, which can be further derivatized. acs.orgacs.orgnih.gov

A significant advancement in the application of ethenesulfonyl fluoride (ESF) is its use as a linchpin reagent in C-H functionalization reactions. acs.orgnih.gov These strategies allow for the direct conversion of unactivated C-H bonds into valuable functional groups, a major goal in synthetic chemistry.

Photocatalysis has proven effective in this regard. Using a decatungstate photocatalyst, C-H bonds in substrates like alcohols, aldehydes, and ethers can be activated. acs.orgnih.gov The resulting carbon-centered radicals undergo a conjugate addition to ESF, which acts as a powerful Michael acceptor. acs.orgnih.gov This process generates a variety of 2-fluorosulfonylethyl derivatives, which are versatile intermediates for subsequent SuFEx reactions. acs.orgnih.gov

Transition metal catalysis offers another powerful route. Ruthenium-catalyzed C-H activation of nitrones, for example, enables their coupling with ESF to produce 2-arylethenesulfonyl fluorides. researchgate.netrsc.orgnih.gov This method demonstrates high stereoselectivity and provides a novel class of sulfonyl fluoride scaffolds for further use in SuFEx click reactions. researchgate.netrsc.org

A summary of representative C-H functionalization reactions involving ethenesulfonyl fluoride is presented below.

| Catalyst System | Substrate Class | Product Type | Reference |

| Tetrabutylammonium decatungstate (Photocatalyst) | Alcohols, Aldehydes, Ethers | 2-Fluorosulfonylethyl derivatives | acs.org, nih.gov |

| Ruthenium Catalyst | Nitrones | 2-Arylethenesulfonyl fluorides | researchgate.net, rsc.org, nih.gov |

| Rhodium(III) Catalyst | N-methoxybenzamides | 2-Aryl ethenesulfonyl fluorides | researchgate.net |

Utility in Polymer Chemistry

The structural motifs related to this compound extend their utility into the realm of polymer chemistry, particularly in the area of controlled polymerization.

Reversible-Deactivation Radical Polymerization (RDRP) techniques are crucial for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent RDRP method that relies on thiocarbonylthio compounds as chain transfer agents (CTAs). researchgate.net

Derivatives of thio-acetic acid, which are structurally related to this compound, are effective CTAs in RAFT polymerization. epa.gov Compounds such as S-(thiobenzoyl)thioglycolic acid and 2-[(ethoxycarbonothioyl)sulfanyl]acetic acid function by mediating the polymerization of various monomers, including styrenes and acrylates. epa.govnih.gov These CTAs allow for the synthesis of well-defined polymers by establishing a dynamic equilibrium between active and dormant polymer chains. nih.govarkema.com

The table below lists examples of related thio-acetic acid derivatives used as RAFT CTAs.

| Chain Transfer Agent (CTA) | Monomer(s) Polymerized | Reference |

| Ethyl S-(thiobenzoyl)thioacetate | Styrene, Butyl acrylate | epa.gov |

| S-(thiobenzoyl)thioglycolic acid | Styrene, Butyl acrylate | epa.gov |

| 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid | Vinyl acetate (B1210297) | nih.gov |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | Methyl methacrylate | researchgate.net |

Precursors for Specialized Reagents

The inherent reactivity of the ethenesulfonyl group makes it an important precursor for the synthesis of specialized reagents, particularly in the field of radiochemistry for medical imaging.

The introduction of fluorine into organic molecules can significantly alter their biological properties, making fluorination a key strategy in drug discovery. ucla.edu More specifically, the incorporation of the positron-emitting radioisotope fluorine-18 (B77423) ([¹⁸F], t₁/₂ ≈ 110 min) is the cornerstone of Positron Emission Tomography (PET), a powerful non-invasive diagnostic imaging technique. nih.govnih.gov

[¹⁸F]Ethenesulfonyl fluoride ([¹⁸F]ESF) has been developed as a practical and versatile radiofluoride relay reagent. nih.gov It can be produced reliably and stored on cartridges, which can then be shipped to radiopharmacies lacking extensive synthesis infrastructure. The trapped [¹⁸F]ESF is easily liberated and can be used to radiolabel a wide array of precursor molecules, including those used for clinically relevant PET tracers. nih.gov This approach simplifies the logistics of [¹⁸F] radiolabeling and expands access to important diagnostic agents. The sulfonyl fluoride moiety serves as an excellent precursor for radiofluorination due to its stability and well-defined reactivity. ucla.edu

Future Perspectives and Emerging Research Directions

Development of Novel Green Synthetic Methodologies

The synthesis of vinyl sulfones is undergoing a significant transformation, moving away from traditional methods that often require harsh conditions or expensive metal catalysts towards more sustainable and environmentally friendly alternatives. rsc.org This shift is driven by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste.

Recent advancements focus on several key areas:

Photochemical Methods : Utilizing visible light to promote reactions represents a significant green approach. A recently developed photochemical strategy facilitates a radical-radical cross-coupling of vinyl bromines and sodium sulfinates. This method proceeds under metal-free, photocatalyst-free, base-free, and oxidant-free conditions, showcasing excellent functional group tolerance and applicability to large-scale synthesis. rsc.org Another approach employs visible-light-driven excitation of halogen-bonding complexes to synthesize vinyl sulfones without a catalyst. nih.gov

Electrochemical Synthesis : Electrochemistry offers a powerful and green tool for synthesis by using electricity to drive reactions, thereby avoiding chemical oxidants and reductants. nih.gov An electrochemical method for synthesizing vinyl sulfones from sodium sulfinates and olefins uses a simple undivided cell with graphite electrodes, operating at room temperature. nih.govscripps.edu This technique is scalable and tolerates a wide variety of functional groups. nih.gov Another electrochemical protocol enables the transformation of alkenes and sulfonyl hydrazides into vinyl sulfones in water, eliminating the need for transition metals and chemical oxidants. nih.gov

Catalyst-Free and Solvent-Optimized Reactions : Innovations include the development of catalyst-free methods, such as the reaction between sulfinic acid sodium salts and dibromides in DMF, which provides an economical and efficient route to various vinyl sulfones. rsc.org Furthermore, research into solvent-controlled selectivity has shown that the reaction of alcohols and sulfinic acids mediated by sodium iodide can be directed to produce either vinyl sulfides or vinyl sulfones, simply by choosing the appropriate solvent. researchgate.net Methods using water as a solvent and ultrasound or microwave assistance are also being explored to create more eco-friendly synthesis pathways for related sulfonamide derivatives. rsc.org

These methodologies represent a significant step forward in producing 2-(ethenesulfonyl)acetic acid and its analogs in a manner that is both efficient and environmentally responsible.

Exploration of Undiscovered Reactivity Patterns

While the role of vinyl sulfones as Michael acceptors is well-established, current research is focused on uncovering more nuanced and novel reactivity patterns. rsc.orgwikipedia.org This exploration opens new avenues for creating complex molecular structures through previously inaccessible pathways.

Emerging areas of reactivity include:

Asymmetric Synthesis : The development of catalytic asymmetric reactions is a major focus, enabling the creation of chiral sulfones with high enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation of α-substituted vinyl sulfones provides an efficient route to these valuable chiral building blocks. acs.org Additionally, organocatalytic methods have been successfully applied to the asymmetric Michael addition of aldehydes to vinyl sulfones. researchgate.net A one-pot, three-step method allows for the stereoselective construction of γ-substituted vinyl sulfones using a chiral secondary amine catalyst. nih.gov

Cycloaddition Reactions : Vinyl sulfones are versatile partners in various cycloaddition reactions beyond the classical Diels-Alder paradigm. scripps.edutandfonline.com Recent research has demonstrated their participation in visible light-mediated [3+2] cycloaddition reactions with strained vinylcyclopropane systems to generate complex polycyclic scaffolds. nih.gov The generation of vinyl sulfene from thiete 1,1-dioxide and its subsequent trapping in Diels-Alder type cycloadditions with specific alkenes like norbornenes highlights a unique reactive intermediate pathway. researchgate.net

Radical-Mediated Transformations : The generation and reaction of sulfonyl radicals are central to many modern synthetic methods. nih.gov A novel photocatalytic approach has been developed to access complex spirocyclic vinyl sulfones through a cascade of radical cyclization followed by functional group migration. nih.gov This strategy allows for the construction of intricate scaffolds, including medium-sized rings, under mild conditions. nih.gov

The discovery of these new reaction modes significantly broadens the synthetic utility of this compound, allowing it to be incorporated into a more diverse and complex range of target molecules.

Design of Next-Generation Building Blocks for Diverse Synthetic Endeavors

The unique electronic properties and reactivity of the vinyl sulfone moiety make this compound an exemplary platform for designing next-generation building blocks. nih.gov These advanced synthons are engineered for specific applications in medicinal chemistry, materials science, and complex molecule synthesis.

Key design strategies and applications include:

Privileged Scaffolds in Drug Discovery : The vinyl sulfone group is considered a "privileged scaffold" in medicinal chemistry. nih.gov It can engage with biological targets through both non-covalent and covalent interactions, the latter often by reacting with cysteine residues in proteins. nih.govwikipedia.org This reactivity makes vinyl sulfones valuable components in the design of anticancer, anti-inflammatory, and anti-infective agents. nih.gov The incorporation of the vinyl sulfone motif into spirocyclic systems, which have rigid three-dimensional geometries, is a promising strategy for enhancing binding affinity and selectivity for biological targets. nih.gov

Bioorthogonal and Dual-Function Reagents : Advanced building blocks are being designed for highly specific biological applications. For instance, strained azabicyclic vinyl sulfones have been created as reagents for dual protein labeling. rsc.orgnih.gov These molecules can selectively react with a cysteine residue on a protein while simultaneously introducing a second reactive handle (a dienophile) that can be addressed by a separate bioorthogonal reaction, such as an inverse electron demand Diels–Alder reaction, for fluorescent labeling in cells. nih.gov

Functional Polymers and Materials : The predictable and selective reactivity of the vinyl sulfone group is being harnessed in materials science. rsc.org Polymers decorated with pendant vinyl sulfone groups can be crosslinked with dithiol molecules like HS-PEG-SH via a rapid thiol-ene Michael addition reaction. rsc.org This process allows for the formation of synthetic hydrogels with tunable properties, including gelation efficiency, stiffness, and hydrolytic stability, which are cytocompatible and suitable for applications like cell entrapment. rsc.org

By leveraging the intrinsic properties of this compound, chemists are designing sophisticated molecular tools and materials with precisely controlled functions, paving the way for innovations across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Ethenesulfonyl)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves sulfonylation of acetic acid derivatives. For example, TEMPO-mediated oxidation under controlled pH (e.g., sodium bicarbonate buffer) can optimize intermediate formation . Purification via recrystallization or column chromatography is critical, with monitoring by TLC or HPLC.

- Key Considerations : Side reactions (e.g., over-oxidation) may occur; use quenching agents like NaBr to mitigate byproducts. Adjust solvent polarity (e.g., acetone/water mixtures) to enhance crystallinity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Assign peaks using , , and -NMR (if fluorinated analogs exist). The sulfonyl group () deshields adjacent protons, causing distinct splitting patterns .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen atoms are placed in calculated positions with for non-hydroxyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to sulfonic acid derivatives) .

- Storage : Store in airtight containers under inert atmosphere (N) at –20°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., sulfonyl group) .

- Kinetic Studies : Compare activation energies for reactions with amines vs. thiols. Solvent effects (e.g., DMSO vs. water) can be modeled using COSMO-RS .

- Data Interpretation : Contradictions between predicted and experimental rates may arise from solvation effects not fully captured in simulations .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Strategies :

- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous - couplings caused by overlapping peaks .

- Dynamic NMR : Detect conformational exchange (e.g., rotational barriers in sulfonyl groups) by variable-temperature experiments .

Q. How does this compound function as a building block in drug delivery systems?

- Applications :

- Prodrug Design : The sulfonyl group enhances solubility and stability. Conjugate via ester linkages to drugs (e.g., NSAIDs) for controlled release .

- Polymer Synthesis : Incorporate into PEG-like polymers for pH-responsive micelles. Monitor polymerization kinetics via -NMR .

- Challenges : Hydrolytic degradation at physiological pH requires stabilizing additives (e.g., cyclodextrins) .

Methodological Best Practices

Q. What experimental design principles minimize byproducts during the synthesis of this compound analogs?

- Design :

- Stepwise Temperature Control : Initiate reactions at 0–5°C to suppress side reactions, then gradually warm to room temperature .

- Catalyst Screening : Test TEMPO, IBX, or KMnO for oxidation efficiency. Use DoE (Design of Experiments) to optimize molar ratios .

Q. How to validate hydrogen-bonding networks in this compound crystals using X-ray data?

- Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.